4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide 4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 862826-32-2
VCID: VC4148018
InChI: InChI=1S/C28H28FN3O3S/c1-2-35-23-13-9-21(10-14-23)28(34)30-15-16-32-18-26(24-5-3-4-6-25(24)32)36-19-27(33)31-17-20-7-11-22(29)12-8-20/h3-14,18H,2,15-17,19H2,1H3,(H,30,34)(H,31,33)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C28H28FN3O3S
Molecular Weight: 505.61

4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

CAS No.: 862826-32-2

Cat. No.: VC4148018

Molecular Formula: C28H28FN3O3S

Molecular Weight: 505.61

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide - 862826-32-2

Specification

CAS No. 862826-32-2
Molecular Formula C28H28FN3O3S
Molecular Weight 505.61
IUPAC Name 4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C28H28FN3O3S/c1-2-35-23-13-9-21(10-14-23)28(34)30-15-16-32-18-26(24-5-3-4-6-25(24)32)36-19-27(33)31-17-20-7-11-22(29)12-8-20/h3-14,18H,2,15-17,19H2,1H3,(H,30,34)(H,31,33)
Standard InChI Key LRVSWCPJIVIMDU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F

Introduction

4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound belonging to the benzamide class. It features a unique structure that includes an ethoxy group, a sulfanyl group, and a fluorophenyl substituent attached to an indole ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Synthesis

The synthesis of 4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves several steps, including the formation of the indole structure, introduction of the ethoxy and sulfanyl groups, and final amide bond formation. These reactions typically require controlled conditions and specific reagents to ensure successful synthesis.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Modifications in the fluorophenyl or ethoxy groups can significantly affect binding affinity and selectivity towards these targets. Studies involving similar compounds suggest potential applications in fields where specific enzyme or receptor modulation is required.

Potential Applications

Given its structural complexity and potential biological activity, 4-ethoxy-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide may have applications in pharmaceuticals, particularly in areas requiring targeted enzyme or receptor modulation. Its solubility and membrane permeability suggest potential for oral bioavailability, making it a candidate for further investigation in drug development.

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